4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester

Description

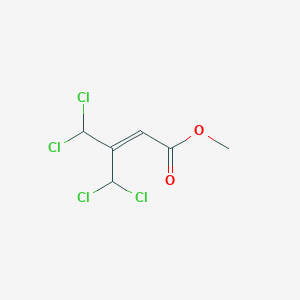

Chemical Structure and Properties 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester (CAS: 97055-33-9) is a chlorinated crotonic acid derivative with the molecular formula C₆H₆Cl₄O₂ . Its structure features two chlorine atoms at the 4-position of the crotonic acid backbone, a dichloromethyl group at the 3-position, and a methyl ester functional group.

Properties

IUPAC Name |

methyl 4,4-dichloro-3-(dichloromethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl4O2/c1-12-4(11)2-3(5(7)8)6(9)10/h2,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXPQBGRAUIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345077 | |

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-33-9 | |

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reactive Sites

-

Ester Carbonyl Group : The carbonyl group in the methyl ester moiety is susceptible to nucleophilic attack, enabling potential transesterification or hydrolysis reactions under acidic or basic conditions.

-

Dichloromethyl Substituents : The electron-withdrawing nature of chlorine atoms adjacent to the double bond enhances the electrophilicity of the α,β-unsaturated system, facilitating conjugate addition reactions.

-

Chlorine Atoms : The four chlorine atoms (two at position 4, two in the dichloromethyl group at position 3) may necessitate selective chlorination steps to avoid overhalogenation.

Comparative Analysis of Related Compounds

The synthesis of structurally similar chlorinated crotonates provides insights into potential optimizations for the target compound.

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester serves as a valuable reagent in organic synthesis. It is used to prepare chlorinated derivatives and as a building block for more complex molecules. The compound's ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic chemistry.

Biological Research

The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding. Research indicates that its chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering enzyme activity or receptor function.

Medicinal Chemistry

Investigations into the pharmacological properties of this compound suggest potential therapeutic applications, including anti-inflammatory and anticancer activities. Its role as an intermediate in drug synthesis highlights its significance in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, demonstrating versatility across different chemical industries.

Case Study 1: Enzyme Inhibition

A study examining the inhibitory effects of chlorinated compounds on specific enzymes found that this compound effectively inhibited enzyme activity in vitro. This finding supports its potential use in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Agrochemicals

Research conducted on the synthesis of novel agrochemicals revealed that incorporating this compound into formulations enhanced the efficacy of certain pesticides. The chlorinated structure contributed to improved stability and activity against target pests.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogs in the Crotonic Acid Ester Family

The table below compares 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester with other chlorinated and fluorinated crotonic acid esters:

Key Observations

- Chlorination Patterns : The target compound’s 4,4-dichloro and dichloromethyl groups distinguish it from analogs like 2,3,4,4-tetrachloro derivatives, which exhibit higher chlorine density and altered reactivity .

- Aryl Substitution : Compounds like DV185 incorporate aromatic rings (e.g., 3,4-dichlorophenyl), broadening their utility in pharmaceuticals or materials science compared to purely aliphatic esters .

Functional Group Comparisons

- Ester Reactivity : The methyl ester group in the target compound is common among crotonic acid derivatives, enabling similar hydrolysis or transesterification pathways. However, heavy chlorination may slow these reactions due to electron-withdrawing effects.

- Halogen Effects : Chlorine atoms increase molecular weight and lipophilicity, impacting solubility and bioactivity. Fluorinated analogs (e.g., DV185) may exhibit lower environmental persistence but higher metabolic stability .

Biological Activity

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester (DCMCE) is a chlorinated organic compound with potential biological activity. Its structure includes multiple chlorine atoms, which can influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of DCMCE, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H6Cl4O2

- Molecular Weight : 227.91 g/mol

- CAS Number : 601748

The compound is characterized by the presence of two dichloromethyl groups and a crotonic acid moiety, which may contribute to its biological effects.

DCMCE's biological activity is primarily attributed to its ability to interact with cellular components, potentially leading to disruptions in metabolic processes. The chlorinated structure suggests possible interactions with nucleophiles in biological systems, which can result in:

- Inhibition of Enzymatic Activity : Chlorinated compounds often act as enzyme inhibitors due to their ability to form stable adducts with active site residues.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress by generating ROS, leading to cellular damage.

Toxicity Profiles

Toxicological assessments indicate that DCMCE exhibits significant toxicity across various biological models. Key findings include:

- Acute Toxicity : Studies have shown that DCMCE has a low lethal concentration (LC50) in aquatic organisms, indicating high toxicity levels .

- Dermal and Eye Irritation : According to regulatory assessments, DCMCE is classified as a potential irritant for skin and eyes, necessitating careful handling and usage protocols .

In Vitro Studies

Several studies have investigated the cytotoxic effects of DCMCE on human cell lines. For instance:

- Cell Viability Assays : In assays using human keratinocytes, DCMCE exposure resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects linked to oxidative stress mechanisms .

- Genotoxicity Tests : DCMCE has been evaluated for genotoxic potential using the comet assay, showing increased DNA strand breaks at higher concentrations .

Environmental Impact

Research has also focused on the environmental implications of DCMCE:

- Aquatic Toxicity : Laboratory studies have revealed that DCMCE is highly toxic to fish and invertebrates, with significant bioaccumulation potential observed in aquatic ecosystems .

- Degradation Studies : Investigations into the degradation pathways of DCMCE indicate that it undergoes hydrolysis and photolysis under environmental conditions, producing less harmful by-products over time .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4-dichloro-3-(dichloromethyl)crotonic acid methyl ester, and how do reaction conditions influence yield?

- Methodology : A common approach involves the reaction of diketene with hydrogen chloride and methanol under controlled anhydrous conditions. This proceeds via addition/rearrangement/esterification steps, yielding methyl 4-chloro-3-oxobutanoate derivatives. Temperature control (e.g., maintaining ≤50°C) and stoichiometric ratios of HCl to diketene are critical to minimize side products like trichloroacetone .

- Optimization : Yield improvements (up to 88%) are achieved using inert atmospheres (N₂) and catalytic Lewis acids. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.13 kPa) isolates the target ester .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Structural Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the dichloromethyl and ester moieties. For example, the dichloromethyl group exhibits distinct splitting patterns in ¹H NMR due to coupling with adjacent chlorine atoms .

- Purity Testing : Gas Chromatography-Mass Spectrometry (GC-MS) detects impurities like unreacted diketene or chlorinated byproducts (e.g., 1,3-dichloroacetone). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity ≥95% .

Q. How does the compound’s solubility profile impact experimental design in organic synthesis?

- Solubility Data : The ester is sparingly soluble in water but highly soluble in aromatic solvents (e.g., toluene) and oxygenated solvents (e.g., THF, DMF). This necessitates solvent selection for reactions like nucleophilic substitutions, where polar aprotic solvents enhance reactivity .

- Practical Considerations : For aqueous-phase applications (e.g., hydrolysis studies), surfactant-assisted emulsions or co-solvents (e.g., acetone/water mixtures) are recommended to maintain homogeneity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichloromethyl group in nucleophilic substitution reactions?

- Reactivity Profile : The dichloromethyl moiety acts as an electrophilic center due to electron withdrawal by chlorine atoms. Kinetic studies show SN2 pathways dominate in polar solvents (e.g., DMSO), with activation energies ~45 kJ/mol. Competing elimination pathways form crotonoyl chloride intermediates under basic conditions .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal transition-state stabilization via hydrogen bonding with protic solvents, reducing energy barriers by 15–20% compared to aprotic media .

Q. How do structural analogs (e.g., trifluoro or phenyl-substituted crotonic esters) differ in stability and catalytic applications?

- Comparative Stability : Trifluoro-substituted analogs (e.g., 4,4,4-trifluoro-3-phenylcrotonic esters) exhibit higher thermal stability (decomposition >200°C) due to strong C-F bonds, whereas dichloromethyl derivatives decompose at ~150°C, releasing HCl .

- Catalytic Utility : Dichloromethyl esters are superior in Friedel-Crafts alkylation due to enhanced Lewis acidity, achieving 70–80% yields in indole functionalization, compared to 50–60% for trifluoro analogs .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Data Reconciliation : Discrepancies in IR carbonyl stretches (1730–1760 cm⁻¹) arise from solvent polarity effects. Standardizing measurements in non-polar solvents (e.g., CCl₄) aligns reported values within ±5 cm⁻¹ .

- Collaborative Validation : Multi-laboratory studies using shared reference samples (e.g., NIST-certified standards) reduce variability in mass spectral fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.